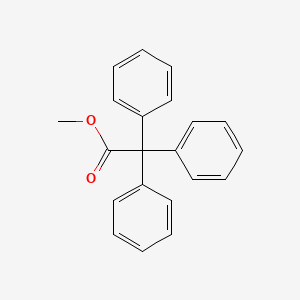

Methyl triphenylacetate

Description

Significance of Triphenylmethyl Systems in Steric and Electronic Effects Research

The triphenylmethyl (trityl) group is a cornerstone in the study of steric and electronic effects in organic chemistry. Its three phenyl rings create significant steric hindrance, which can direct the course of a chemical reaction by physically blocking certain approach trajectories of reagents. This steric shielding is instrumental in stabilizing reactive intermediates, most notably carbon-centered radicals. The triphenylmethyl radical was one of the first persistent organic radicals to be discovered, a stability attributed to both the steric protection of the radical center by the bulky phenyl groups and the delocalization of the unpaired electron across the π-systems of the three aromatic rings. researchgate.netrsc.org

This combination of steric bulk and electronic delocalization makes triphenylmethyl systems powerful tools in research. They are used to:

Stabilize reactive species : The trityl group can stabilize radicals, allowing for their study and use in controlled chemical reactions like polymerization.

Control reaction selectivity : The steric hindrance can influence the regioselectivity and stereoselectivity of reactions by favoring pathways that minimize steric strain. rsc.org

Modulate physical properties : In materials science, modifying the phenyl rings of trityl systems, for instance with methyl groups, can systematically alter the electronic and luminescent properties of the resulting molecules. nih.govacs.org Research has shown that such steric control can enhance photoluminescence quantum efficiency in radical systems. acs.org

Serve as protecting groups : The trityl group is widely used to protect hydroxyl groups in the synthesis of complex organic molecules due to its bulk and the relative ease of its introduction and subsequent removal under specific conditions.

The study of trityl-containing compounds, including esters like methyl triphenylacetate, thus provides deep insights into how non-bonding interactions and electron distribution govern molecular reactivity and properties.

Historical Context of Methyl Triphenylacetate Research Trajectories

Research into esters of triphenylacetic acid has a long history, dating back over a century. One of the earliest reports in this area was by Chugayev in 1912 on the optical rotation of menthyl triphenylacetate, a chiral ester derivative. acs.org Despite this early work, the dynamic stereochemistry of these bulky esters remained a relatively unexplored area for many decades. acs.org

The primary synthesis route for methyl triphenylacetate is the acid-catalyzed esterification of triphenylacetic acid with methanol (B129727). ontosight.ai Historically, research has focused on its chemical reactivity, providing a basis for understanding the behavior of sterically congested esters. A key area of investigation has been its hydrolysis. Studies using isotopic labeling with ¹⁸O have been conducted to determine the precise mechanism of bond cleavage during alkaline hydrolysis, exploring the competition between different reaction pathways. researchgate.net Another significant trajectory has been the investigation of its photochemical behavior, which has revealed novel pathways for generating reactive intermediates. oup.com These foundational studies have established methyl triphenylacetate as a valuable substrate for probing the limits and nuances of established reaction mechanisms.

Contemporary Relevance in Mechanistic Organic Chemistry

In modern mechanistic organic chemistry, methyl triphenylacetate continues to be a relevant and informative compound. Its structure allows for the exploration of reaction pathways that are less common or more difficult to observe in less sterically hindered systems.

One area of contemporary focus is its use in studying ester hydrolysis mechanisms. Research has demonstrated that while the alkaline hydrolysis of most esters proceeds exclusively via the bimolecular acyl-oxygen cleavage (BAC2) mechanism, methyl triphenylacetate undergoes hydrolysis through a combination of the BAC2 mechanism (95%) and the less common bimolecular alkyl-oxygen cleavage (BAL2) mechanism (5%). researchgate.net This dual reactivity provides a rare opportunity to study the factors that influence the balance between these two competing pathways.

Another area of significant interest is its photochemistry. The photolysis of methyl triphenylacetate in methanol has been shown to produce a variety of products, including biphenyl (B1667301), methyl α-methoxyphenylacetate, and methyl benzoate (B1203000). oup.com The formation of these products suggests the occurrence of two distinct α,α-elimination reactions, generating different carbene intermediates. oup.com This photochemical generation of carbenes from an ester is a novel finding that expands the toolkit for creating these highly reactive species. oup.com

Furthermore, triphenylacetate ligands, derived from the corresponding acid, are used in modern coordination chemistry. They serve as ligands for lanthanide elements like Lanthanum (La) and Neodymium (Nd) to form complex organometallic structures. researchgate.netacs.org These complexes, in turn, are investigated for their potential as catalysts in stereospecific polymerization reactions, for example, of butadiene and isoprene. acs.org

Data Tables

Table 1: Physicochemical Properties of Methyl Triphenylacetate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2,2,2-triphenylacetate | nih.gov |

| Molecular Formula | C₂₁H₁₈O₂ | ontosight.ai |

| Molecular Weight | 302.4 g/mol | nih.gov |

| CAS Number | 5467-21-0 | ontosight.ai |

| Appearance | Solid | lookchem.com |

| Melting Point | 206.5 °C | lookchem.com |

Table 2: Product Yields from the Photolysis of Methyl Triphenylacetate in Methanol Data adapted from a study on the photochemical generation of carbene intermediates. The photolysis was conducted for 2 hours, resulting in a 55% conversion of the starting material. oup.com

| Product | Yield (%) |

| Biphenyl | 15.1 |

| Methyl α-methoxyphenylacetate | 11.2 |

| Methyl benzoate | 11.5 |

| Methoxydiphenylmethane | 12.0 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-20(22)21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGOQUZHRVSLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282812 | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-21-0 | |

| Record name | NSC28082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Characterization

Optimized Synthetic Pathways for Methyl Triphenylacetate and its Derivatives

The construction of the methyl triphenylacetate framework and its isotopically labeled analogues can be achieved through several strategic approaches, each with its own set of advantages and challenges.

Esterification Reactions of Triphenylacetic Acid with Methanol (B129727)

The direct esterification of triphenylacetic acid with methanol is a common method for synthesizing methyl triphenylacetate. ontosight.ai This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. ontosight.ai However, the significant steric hindrance posed by the three phenyl groups on the α-carbon can make this reaction challenging. stackexchange.com The bulky nature of the triphenylmethyl group impedes the nucleophilic attack of methanol on the carbonyl carbon, often requiring forcing conditions such as prolonged heating. stackexchange.comcdnsciencepub.com In some cases, under strong acid conditions, the reaction can proceed through an alternative pathway involving the formation of a stable triphenylmethyl cation after decarbonylation of the intermediate acylium ion, leading to the formation of triphenylmethyl methyl ether instead of the desired ester. stackexchange.com

Preparation via Triphenylacetyl Chloride Intermediates

To circumvent the challenges of direct esterification, a more reactive intermediate, triphenylacetyl chloride, is often employed. Triphenylacetic acid can be converted to triphenylacetyl chloride by treatment with reagents like thionyl chloride. cdnsciencepub.comrsc.org This reaction itself can be slow, sometimes requiring extended reflux periods. cdnsciencepub.com The resulting triphenylacetyl chloride is then reacted with methanol to yield methyl triphenylacetate. cdnsciencepub.com Even with the more electrophilic acyl chloride, the reaction with methanol can be difficult due to steric hindrance. cdnsciencepub.com Researchers have reported the necessity of extended reflux times in solvents like benzene (B151609), with a pyridine (B92270) catalyst and a significant excess of methanol, to drive the reaction to completion. cdnsciencepub.com An alternative approach involves fusing triphenylacetyl chloride with an excess of the alcohol, which has been successful in preparing a range of chiral triphenylacetic acid esters with yields from 12% to 95%. acs.org

Synthesis of Isotopically Labeled Methyl Triphenylacetate for Mechanistic Probes

The synthesis of isotopically labeled methyl triphenylacetate is crucial for mechanistic studies, particularly for investigating reaction pathways and dynamics. cdnsciencepub.com For instance, ¹⁸O-labeled methyl triphenylacetate has been prepared to study the mechanisms of ester hydrolysis. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This is typically achieved by using an isotopically labeled reactant, such as ¹⁸O-methanol, in the esterification of triphenylacetyl chloride. cdnsciencepub.com The synthesis of such labeled compounds requires careful planning to maximize the incorporation of the expensive isotope and to avoid any side reactions that might lead to isotopic scrambling. acs.org Similarly, deuterium-labeled esters can be synthesized for use as internal standards in analytical studies or to probe kinetic isotope effects. nih.gov The synthesis of these labeled compounds often follows the same pathways as their unlabeled counterparts, with the isotopic label introduced at a specific, strategic point in the synthetic sequence.

Advanced Spectroscopic Analyses in Elucidating Molecular Architecture

The complex three-dimensional structure and potential for dynamic processes in methyl triphenylacetate necessitate the use of sophisticated spectroscopic techniques for its characterization.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Furthermore, advanced NMR techniques can be used to study the dynamic behavior of the molecule. nih.govnih.govcopernicus.org For instance, variable temperature NMR studies can reveal information about hindered rotation around the single bonds. The bulky triphenylmethyl group can restrict the rotation of the phenyl rings and the ester group, leading to the observation of distinct conformers at low temperatures. copernicus.org The study of chiral triphenylacetic acid esters has shown that the ester group can act as a stereodynamic probe, with the interconversion between stereoisomers being observable by NMR. acs.org These dynamic processes are crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.

Mass Spectrometric Techniques in Reaction Product Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of methyl triphenylacetate and its reaction products. cdnsciencepub.comualberta.ca It provides the molecular weight of the compound, which helps to confirm its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. acs.org

Beyond simple mass determination, mass spectrometry is crucial for analyzing fragmentation patterns, which can provide valuable structural information. libretexts.orgyoutube.comchemguide.co.uk The fragmentation of methyl triphenylacetate under mass spectrometric conditions can reveal the stability of the triphenylmethyl cation. The loss of the methoxycarbonyl group to form the highly stable triphenylmethyl cation is a likely fragmentation pathway. researchgate.net In studies involving isotopically labeled methyl triphenylacetate, mass spectrometry is used to determine the position and extent of isotopic labeling in both the starting material and the products of a reaction. cdnsciencepub.com For example, in the hydrolysis of ¹⁸O-labeled methyl triphenylacetate, mass spectral analysis of the resulting triphenylacetic acid can distinguish between different reaction mechanisms by tracking the fate of the ¹⁸O label. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of methyl triphenylacetate, IR spectroscopy provides characteristic absorption bands that confirm the presence of its key structural features, namely the ester carbonyl group and the aromatic phenyl rings.

Detailed analysis of the IR spectrum of methyl triphenylacetate reveals a strong absorption band in the carbonyl-stretching region. This band is a hallmark of the C=O double bond within the ester functional group. Research has shown that for methyl triphenylacetate, this carbonyl-stretching vibration (νC=O) appears around 1740 cm⁻¹. utexas.edu The exact position of this band can be influenced by factors such as the solvent used and the electronic and steric effects of the surrounding molecular structure. cdnsciencepub.com

The presence of the three phenyl groups attached to the α-carbon gives rise to several other characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group contribute to the spectrum, usually found in the 1300-1000 cm⁻¹ range.

The table below summarizes the key IR absorption bands for methyl triphenylacetate and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1740 | Ester Carbonyl (C=O) | Stretching utexas.edu |

| >3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1300-1000 | Ester C-O | Stretching |

It is important to note that the interpretation of IR spectra is often complex, and the precise wavenumbers can vary slightly depending on the specific experimental conditions, such as the sample preparation method (e.g., solution, KBr pellet, or attenuated total reflectance - ATR). cdnsciencepub.comrsc.org However, the combination of these characteristic absorption bands provides a reliable spectroscopic signature for the identification and characterization of methyl triphenylacetate. gatech.edu

Mechanistic Investigations of Methyl Triphenylacetate Reactivity

Hydrolysis Reaction Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and the specific case of methyl triphenylacetate presents an intriguing scenario where steric hindrance plays a significant role in dictating the reaction pathway.

Kinetic Studies of Alkaline Hydrolysis and Steric Hindrance Effects

Kinetic studies on the alkaline hydrolysis of methyl triphenylacetate have demonstrated that the reaction is exceedingly slow. cdnsciencepub.com The significant steric hindrance provided by the three phenyl groups surrounding the ester's carbonyl group severely impedes the approach of the hydroxide (B78521) nucleophile required for the BAc2 mechanism. cdnsciencepub.comresearchgate.net This steric impediment dramatically reduces the rate of hydrolysis. cdnsciencepub.com

The slow rate of hydrolysis for methyl triphenylacetate, even under forcing conditions, highlights the profound impact of steric hindrance on reaction kinetics. cdnsciencepub.com

Photochemical Transformations and Reactive Intermediate Generation

The photochemistry of methyl triphenylacetate involves distinct reaction pathways under ultraviolet (UV) irradiation, leading to the formation of carbene intermediates.

α,α-Elimination Pathways under Ultraviolet (UV) Irradiation

Upon UV irradiation in a solvent like methanol (B129727), methyl triphenylacetate undergoes two primary types of α,α-elimination reactions. oup.comoup.comjst.go.jp

The first pathway, referred to as "type a" elimination, involves the cleavage of two phenyl groups from the quaternary carbon. oup.comoup.com This process leads to the formation of biphenyl (B1667301) and a carbene intermediate, specifically phenyl(methoxycarbonyl)carbene. oup.com

The second pathway, "type b" elimination, is a novel photochemical reaction where a phenyl group and the methoxycarbonyl group are eliminated. oup.comoup.com This results in the formation of methyl benzoate (B1203000) and another carbene intermediate, diphenylcarbene. oup.comjst.go.jp This finding was significant as it demonstrated that a methoxycarbonyl group could participate in an α,α-elimination, a process that can be viewed as an oxa-di-π-methane rearrangement. oup.com

The photolysis of methyl triphenylacetate in methanol yields a mixture of products arising from these two competing elimination pathways. oup.comoup.com

| Elimination Pathway | Eliminated Groups | Key Products | Reference |

| Type a | Two phenyl groups | Biphenyl, Phenyl(methoxycarbonyl)carbene | oup.comoup.com |

| Type b | Phenyl and methoxycarbonyl groups | Methyl benzoate, Diphenylcarbene | oup.comoup.comjst.go.jp |

Generation and Characterization of Carbene Intermediates (e.g., Diphenylcarbene, Phenyl(methoxycarbonyl)carbene)

The α,α-elimination reactions during the photolysis of methyl triphenylacetate generate two distinct carbene intermediates: diphenylcarbene (Ph₂C:) and phenyl(methoxycarbonyl)carbene (Ph-C-CO₂Me). oup.comoup.com

Diphenylcarbene is formed through the "type b" elimination pathway. oup.com Its presence is inferred from the products formed when the photolysis is carried out in methanol. The highly reactive diphenylcarbene inserts into the O-H bond of methanol to produce methoxydiphenylmethane. oup.comoup.com

Phenyl(methoxycarbonyl)carbene is generated via the "type a" elimination of two phenyl groups. oup.com Similar to diphenylcarbene, this carbene intermediate is also trapped by the methanol solvent. It reacts with methanol to yield methyl α-methoxyphenylacetate. oup.comoup.com

The formation of these specific trapping products provides strong evidence for the transient existence of these carbene intermediates during the photochemical reaction. oup.com Studies on the photolysis of the related compound, methyl tris(4-methoxyphenyl)acetate, further support the generation of analogous carbene intermediates. oup.com The quenching effect of oxygen was also investigated, revealing that the "type a" elimination pathway is efficiently quenched by oxygen, while the "type b" pathway is not, suggesting different excited state precursors for the two elimination processes. oup.com

Influence of Reaction Conditions on Photoproduct Distribution and Selectivity

The distribution and selectivity of photoproducts from methyl triphenylacetate are significantly influenced by reaction conditions such as the solvent and the presence of sensitizers. The photochemical behavior of methyl triphenylacetate involves complex pathways that can be manipulated by altering these environmental factors.

The concentration of reactants and the temperature at which the reaction is carried out also play a crucial role. For example, in some photochemical systems, higher concentrations may favor bimolecular reactions, leading to different products than those formed through unimolecular pathways that might dominate at lower concentrations. Temperature can affect the rates of subsequent thermal reactions of the photogenerated intermediates, thus altering the final product ratios.

Photosensitized Reactions and Quenching Studies

Photosensitization is a process where a molecule (the sensitizer) absorbs light and then transfers the absorbed energy to another molecule (the acceptor), in this case, methyl triphenylacetate, which then undergoes a chemical reaction. gcwgandhinagar.com This technique allows for the population of excited states of the acceptor that may not be efficiently accessible through direct excitation. nih.gov The use of different sensitizers with varying triplet energies can provide valuable insights into the energy levels of the excited states of methyl triphenylacetate involved in its photochemistry. For example, sensitizers like benzophenone (B1666685) are known to initiate photochemical reactions through energy transfer. nih.gov

Quenching studies are instrumental in understanding the kinetics and mechanisms of the excited states of methyl triphenylacetate. nih.gov In these experiments, a quencher molecule is added to the reaction mixture, which deactivates the excited state of the substrate. By observing the effect of the quencher on the reaction quantum yield or the lifetime of the excited state, one can determine the rate constants for various photophysical and photochemical processes. For instance, the quenching of anthracene (B1667546) fluorescence by N,N-dimethylaniline is a well-studied example of photoinduced electron transfer, a process that can compete with other photochemical pathways. acs.orgunige.ch The addition of triphenylacetate has been shown to deactivate certain photoinduced electron transfer pathways by axial coordination to a metal center in a macrocyclic system, demonstrating its potential to act as a modulator in photochemical reactions. acs.orgunige.ch

The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence or phosphorescence intensity to the concentration of the quencher. nih.gov Such studies can reveal whether the quenching mechanism involves energy transfer, electron transfer, or the formation of an exciplex (an excited-state complex between the excited substrate and the quencher). nih.gov

Thermal Decomposition and Radical Chemistry of Analogues

Thermolysis of N-Tetramethylpiperidinyl Triphenylacetate (TEMPO Ester Analogues)

The thermal decomposition, or thermolysis, of N-tetramethylpiperidinyl triphenylacetate (Ph3CCO2T, where T represents the 2,2,6,6-tetramethylpiperidinyl group) provides significant insight into homolytic fragmentation processes. When heated in benzene (B151609) at 146°C, this TEMPO ester analogue decomposes to form triphenylmethane (B1682552) (Ph3CH) in 80% yield, tetramethylpiperidine (B8510282) (TH) in 91% yield, and tetraphenylmethane (B1200815) (Ph4C) in 9% yield. researchgate.net The decomposition follows first-order kinetics, with rate constants of 2.20 × 10⁻⁶ s⁻¹ at 132.8°C and 2.88 × 10⁻⁵ s⁻¹ at 150.0°C. researchgate.net

Interestingly, when the thermolysis is conducted in a deuterated solvent like benzene-d6 (B120219), the resulting triphenylmethane is found to be partially deuterated (Ph3CD), with about 20% incorporation of deuterium (B1214612) as determined by ¹H NMR and mass spectrometry. researchgate.net This observation is crucial for elucidating the reaction mechanism.

Other TEMPO esters, such as those derived from phenylacetic acid (PhCH2CO2T) and adamantane-1-carboxylic acid (1-AdCO2T), also undergo thermal decomposition at 120°C in toluene. researchgate.net These reactions similarly produce carboxylic acids and 2,2,6,6-tetramethylpiperidine (B32323) (TH), indicating the formation of the 2,2,6,6-tetramethylpiperidinyl radical (T•). researchgate.net

Homolytic Fragmentation Processes and Radical Formation

The experimental results from the thermolysis of N-tetramethylpiperidinyl triphenylacetate strongly suggest a mechanism involving homolytic fragmentation. The prevailing interpretation is that the ester undergoes a concerted two-bond scission, directly forming a triphenylmethyl radical (Ph3C•), a tetramethylpiperidinyl radical (T•), and a molecule of carbon dioxide (CO2). researchgate.netumich.edu This concerted pathway is favored over a stepwise cleavage. researchgate.net

The formation of triphenylmethane (Ph3CH) and tetramethylpiperidine (TH) occurs through hydrogen atom abstraction by the initially formed radicals from the solvent or other hydrogen donors present in the system. researchgate.net The partial deuteration of triphenylmethane when the reaction is performed in benzene-d6 supports the idea that the triphenylmethyl radical abstracts a deuterium atom from the solvent. researchgate.net

In the case of other TEMPO esters like PhCH2CO2T, the decomposition is proposed to occur via a molecule-induced homolysis, where a hydrogen atom is transferred from the solvent (e.g., toluene) to the ester, leading to the formation of the corresponding carboxylic acid and the tetramethylpiperidinyl radical in a concerted manner. researchgate.net This mechanism accounts for the formation of the carboxylic acid without the generation of the corresponding carboxylate radical. researchgate.netresearchgate.net

Generation and Detection of Triphenylmethyl Radicals

The thermolysis of N-tetramethylpiperidinyl triphenylacetate serves as a method for generating triphenylmethyl radicals. researchgate.netumich.edu The triphenylmethyl radical, discovered by Moses Gomberg in 1900, was the first organic radical to be described and is known for its persistence. wikipedia.orgfaidherbe.org It can be prepared through the homolysis of triphenylmethyl chloride using metals like zinc or silver. wikipedia.org

Solutions containing the triphenylmethyl radical are typically yellow, and the intensity of the color increases with temperature as the equilibrium between the radical and its colorless dimer shifts in favor of the radical. wikipedia.orgfaidherbe.org The formation of tetraphenylmethane during the thermolysis of the TEMPO analogue in benzene is explained by the addition of the triphenylmethyl radical to the benzene ring, followed by hydrogen atom abstraction from the resulting adduct. researchgate.net

The detection and characterization of persistent radicals like the triphenylmethyl radical can be achieved using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which is highly sensitive to species with unpaired electrons. nih.gov UV-vis spectroscopy is also used, as the radical has a characteristic absorption spectrum. nih.gov

Implications for Radical Polymerization Initiation Mechanisms

The chemistry of TEMPO and its derivatives, including the homolytic fragmentation of TEMPO esters, has significant implications for the field of polymer chemistry, particularly in controlled or living radical polymerization. wikipedia.orgcmu.edu Stable free radicals like TEMPO are used to mediate polymerization reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.orgcmu.edu This process is often referred to as Stable Free Radical Polymerization (SFRP). wikipedia.org

In SFRP, a stable radical like TEMPO reversibly caps (B75204) the growing polymer chain. wikipedia.org This reversible termination minimizes premature termination by coupling of two growing chains, a common issue in conventional radical polymerization. wikipedia.org The C-O bond in the TEMPO-terminated polymer is weak and can undergo thermal homolysis to regenerate the propagating radical and the stable TEMPO radical. researchgate.net This allows the polymer chain to grow until the monomer is consumed. wikipedia.org

The generation of initiating radicals, such as the triphenylmethyl radical from the thermolysis of its TEMPO ester analogue, is a key step in radical polymerization. run.edu.ngsemanticscholar.org Triphenylmethyl chloride has been successfully used as an initiator for the Atom Transfer Radical Polymerization (ATRP) of styrene. researchgate.net The study of the decomposition of compounds like N-tetramethylpiperidinyl triphenylacetate provides fundamental knowledge about the generation of radicals that can initiate polymerization, contributing to the design of more efficient and controlled polymerization systems. researchgate.netrsc.org

Stereochemistry and Conformational Dynamics

Residual Stereoisomerism in Chiral Triphenylacetic Acid Esters

The triphenylacetyl group, while achiral on its own, becomes a source of dynamic chirality when attached to a chiral alcohol moiety. This phenomenon, known as residual stereoisomerism, arises from the restricted rotation of the three phenyl rings, which adopt a propeller-like arrangement. In chiral triphenylacetic acid esters, the presence of a permanently chiral group (the inducer) from the alcohol part of the molecule influences the conformation of the triphenylacetyl probe. nih.gov This results in a non-equal population of conformational diastereoisomers, leading to observable optical activity. nih.gov

A key characteristic of these systems is the low energy barrier to interconversion between the different stereoisomers. nih.govacs.orgnih.gov This dynamic nature has been harnessed to use chiral triphenylacetic acid esters as sensitive probes for sensing the chirality of the alkyl substituent in the ester group. nih.govacs.orgnih.gov The structural information is effectively transferred, or "cascaded," from the chiral inducer to the stereodynamic chromophoric probe via cooperative interactions. nih.govnih.gov Racemates of these compounds often crystallize as solid solutions of enantiomers, with the bulky trityl group acting as a protecting shield for the stereogenic center. acs.orgnih.gov

Conformational Analysis and Molecular Propeller Dynamics

The triphenylmethyl moiety in triphenylacetic acid esters behaves as a molecular propeller, characterized by complex conformational dynamics. nih.gov These dynamics are primarily governed by rotations around at least five torsion angles, which possess low rotational barriers. acs.org The three phenyl "blades" of the propeller can rotate, leading to a variety of interconverting conformations. acs.org Extreme C₃-symmetric conformers of the triphenylmethane (B1682552) propeller represent the boundaries of this conformational space. acs.org

Chirogenesis and Mechanisms of Chirality Induction in Methyl Triphenylacetate Derivatives

Chirogenesis in triphenylacetic acid esters is the process by which a permanently chiral center induces optical activity in the dynamically chiral triphenylacetyl chromophore. nih.gov This transfer of chirality results in the appearance of non-zero Cotton effects (CEs) in their ECD spectra. acs.org The mechanism of this induction is not straightforward and differs from that of related trityl compounds. nih.govacs.org For instance, O-trityl ethers and N-trityl amines often follow a "bevel-gear" mechanism of chirality induction. acs.org

In contrast, the mechanisms for triphenylacetic acid esters are considered more case-sensitive and are generally understood to proceed through a set of cooperative interactions. nih.govacs.org A rigid amide spacer, as seen in triphenylacetamides, does not significantly disrupt the chirality induction process. nih.govacs.org However, the efficiency of chirogenesis in dynamically chiral trityl derivatives follows a specific trend, increasing in the order: triphenylacetamides < triphenylacetic acid esters < O-trityl ethers. nih.govacs.org The sensitivity of the triphenylacetic acid probe to molecular chirality is remarkably high, allowing it to distinguish even subtle structural differences in the inducer molecule. nih.govacs.org

Influence of Steric Bulk on Dynamic Stereochemistry

The steric properties of the substituents on the chiral inducer play a critical role in the dynamic stereochemistry of triphenylacetic acid esters. nih.gov The steric bulk directly influences the efficiency of chirogenesis. For acyclic ester derivatives, a general relationship has been observed: the greater the structural difference between the substituents flanking the stereogenic center, the more intense the resulting Cotton effects in the ECD spectra. nih.gov

This trend is evident in the observed steric power of various aliphatic substituents in inducing dynamic chirality. However, this simple relationship does not extend to cyclic monoesters, where the conformational constraints of the ring system introduce additional complexities. nih.gov In certain low-energy conformations, the plane of one of the phenyl groups of the propeller is observed to face the bulkier substituent at the stereogenic center, highlighting the direct influence of steric hindrance on the conformational landscape. nih.gov

Table 1: Influence of Aliphatic Substituent Steric Power on Dynamic Chirality Induction This table illustrates the relative effectiveness of different acyclic aliphatic groups in inducing chirality in the triphenylacetyl probe, as observed in ECD spectra. The order reflects an increasing intensity of induced Cotton effects.

| Substituent (Abbreviation) | Chemical Group | Relative Steric Power in Chirality Induction |

| Me | Methyl | 1 (Lowest) |

| Et | Ethyl | 2 |

| n-C₅H₁₁ | n-Pentyl | 3 |

| n-Pr | n-Propyl | 4 |

| i-Pr | Isopropyl | 5 |

| Cy | Cyclohexyl | 6 (Highest) |

Data sourced from research on acyclic derivatives of chiral triphenylacetic acid esters. nih.gov

Computational Chemistry Applications

Quantum Mechanical Studies of Reaction Pathways and Energy Landscapes

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of reactions involving methyl triphenylacetate. These studies help in understanding the energetics and mechanisms of its transformations. For instance, in the context of ester hydrolysis, quantum mechanics can model the competing pathways, such as the bimolecular acyl-oxygen cleavage (BAc2) and the less common bimolecular alkyl-oxygen cleavage (BAl2) mechanisms. dtu.dk While the BAc2 mechanism is generally prevalent for esters, the sterically hindered nature of the triphenylmethyl group in methyl triphenylacetate can make the BAl2 pathway more competitive under specific conditions. dtu.dk

Theoretical studies, often in conjunction with experimental data, can elucidate the free energy landscapes of such reactions. emerginginvestigators.org This allows for the identification of transition states and intermediates, providing a comprehensive picture of the reaction mechanism. For example, quantum mechanical methods have been employed to study the thermolysis of related triphenylacetate esters, revealing concerted bond cleavage pathways. researchgate.net

Density Functional Theory (DFT) Analyses of Reactive Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules. researchgate.net In the study of methyl triphenylacetate and its reactions, DFT calculations are crucial for characterizing reactive intermediates and transition states. dtu.dk For example, in reactions involving the cleavage of bonds within the ester, DFT can provide insights into the relative energies of potential radical or ionic intermediates that may form. dtu.dkresearchgate.net

DFT has been successfully applied to model the thermolysis of N-tetramethylpiperidinyl triphenylacetate, a related compound. These calculations helped to elucidate the bond fission process, indicating that cleavage to form a triphenylmethyl radical, carbon dioxide, and a tetramethylpiperidinyl radical is energetically favored. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the mechanism of various organic reactions, including hydrostibination and the decomposition of diazoacetates, by predicting activation barriers and the nature of rate-limiting steps. researchgate.netnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of methyl triphenylacetate are key to its properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules. wikipedia.orglibretexts.org These methods treat molecules as a collection of atoms interacting through a set of classical potential energy functions known as a force field. wikipedia.orglibretexts.org

For a molecule like methyl triphenylacetate, with its three phenyl rings attached to a central carbon, numerous conformations are possible due to the rotation around single bonds. ic.ac.uk MM calculations can be used to find the minimum energy conformations (stable conformers) and the energy barriers between them. wikipedia.orgupenn.edu MD simulations, on the other hand, simulate the motion of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. elifesciences.orgnih.gov These simulations can reveal the accessible conformations and the timescales of transitions between them, offering insights into how the molecule's shape influences its interactions and reactivity. The study of chiral esters of triphenylacetic acid has utilized these methods to understand the relationship between structure and chiroptical properties. acs.org

Elucidation of Electronic Structures and Reactivity Profiles

Understanding the electronic structure of methyl triphenylacetate is fundamental to predicting its reactivity. Quantum mechanical methods, particularly DFT, are employed to analyze the distribution of electrons within the molecule and to calculate various electronic properties. researchgate.netwindows.net These calculations can reveal the sites most susceptible to nucleophilic or electrophilic attack, providing a basis for understanding its chemical behavior.

The reactivity profile of methyl triphenylacetate is influenced by both steric and electronic factors. The bulky triphenylmethyl group sterically hinders the carbonyl carbon, which can affect the rates of nucleophilic acyl substitution reactions. emerginginvestigators.org Computational studies can quantify these steric effects. emerginginvestigators.orgacs.org Electronically, the phenyl groups can influence the reactivity of the ester through inductive and resonance effects. DFT calculations can provide a detailed picture of the molecular orbitals and charge distribution, helping to rationalize the observed reactivity. researchgate.netnih.gov For instance, studies on related systems have used DFT to understand how electronic properties of substituents on the phenyl rings affect reaction rates and mechanisms. nih.gov

Data Tables

Table 1: Calculated Properties of Methyl Triphenylacetate

| Property | Value | Method | Reference |

| Molecular Formula | C₂₁H₁₈O₂ | - | nih.gov |

| Molecular Weight | 302.4 g/mol | - | nih.gov |

| IUPAC Name | methyl 2,2,2-triphenylacetate | - | nih.gov |

| InChIKey | ZPGOQUZHRVSLML-UHFFFAOYSA-N | - | nih.gov |

| CAS Number | 5467-21-0 | - | nih.gov |

This table presents basic computational and identifying data for methyl triphenylacetate.

Catalytic Applications and Functionalization Chemistry

Role of Triphenylacetate Ligands in Transition-Metal Catalysis (e.g., Dirhodium Complexes)

Triphenylacetate ligands are integral to the functionality of various transition-metal catalysts, most notably dirhodium(II) paddlewheel complexes. In these complexes, four triphenylacetate ligands bridge the two rhodium atoms, creating a rigid and sterically demanding framework. This structure is crucial for achieving high levels of selectivity in a range of catalytic reactions. The bulky nature of the triphenylacetate ligands helps to create a chiral environment around the catalytic centers, which is essential for enantioselective transformations.

Dirhodium(II) tetrakis(triphenylacetate) is a versatile catalyst employed in a variety of organic reactions. chemimpex.com It is particularly effective in promoting transformations that proceed through metal-carbene intermediates. The stability and well-defined structure of these complexes make them reliable catalysts for reactions such as cyclopropanation, C-H insertion, and ylide formation. The specific orientation of the sixteen phenyl groups in some chiral dirhodium catalysts based on triphenylcyclopropane carboxylate ligands can induce an additional chiral influence, creating a C4-propeller-like structure that further enhances stereocontrol. nih.gov

The electronic properties of the triphenylacetate ligand also play a significant role in the catalytic activity of the metal center. The carboxylate groups coordinate to the rhodium atoms, influencing their Lewis acidity and redox potential. This modulation of the electronic environment at the metal center is critical for the catalytic cycle, including the initial decomposition of the diazo compound and the subsequent carbene transfer step. While sterically similar to the widely used triphenylcyclopropane carboxylate (TPCP) ligands, triphenylacetate ligands offer a different electronic profile that can be advantageous in specific catalytic applications. nih.gov

Metal-Carbenoid Chemistry Mediated by Triphenylacetate Derivatives

The formation of metal-carbene intermediates is a cornerstone of the catalytic activity of dirhodium(II) triphenylacetate complexes. These highly reactive species are typically generated in situ from the reaction of a diazo compound with the dirhodium catalyst. The triphenylacetate ligands play a crucial role in stabilizing the resulting metal carbenoid and modulating its reactivity and selectivity.

The general mechanism involves the coordination of the diazo compound to one of the axial sites of the dirhodium complex, followed by the extrusion of nitrogen gas to form the rhodium-carbene intermediate. libretexts.org This intermediate is electrophilic and readily reacts with a variety of nucleophiles, including alkenes, and C-H, N-H, and O-H bonds. The steric bulk of the triphenylacetate ligands surrounding the metal center influences the trajectory of the incoming substrate, thereby controlling the stereochemical outcome of the reaction.

Dirhodium(II) triphenylacetate has been shown to be an effective catalyst for the decomposition of diazo compounds, leading to a range of synthetically useful transformations. organicreactions.org For instance, in the presence of this catalyst, ethyl diazoacetate can react with various substrates to afford cyclopropanes or C-H insertion products. The choice of solvent and other reaction conditions can also influence the outcome of these reactions, but the ligand framework provided by the triphenylacetate groups is a key determinant of the observed selectivity. The catalytic cycle involving a cobalt(III)-carbene radical is another example of metal-carbenoid chemistry where the ligand environment is critical. nih.gov

Asymmetric Catalysis with Chiral Triphenylacetate Ligands and Analogues

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Chiral analogues of triphenylacetate have been incorporated into transition-metal complexes to create highly effective asymmetric catalysts. The inherent chirality of the ligand, combined with the steric bulk of the triphenylmethyl groups, creates a well-defined chiral pocket that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

The design of these chiral ligands often involves the introduction of stereocenters into the triphenylacetate backbone or the use of atropisomeric structures. The resulting chiral dirhodium complexes have been successfully applied in a variety of enantioselective transformations. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the enantioselectivity for a specific reaction.

Enantioselective cyclopropanation is a powerful tool for the synthesis of chiral cyclopropanes, which are important building blocks in medicinal chemistry and natural product synthesis. nih.gov Chiral dirhodium complexes bearing triphenylacetate-derived ligands have emerged as effective catalysts for this transformation. These catalysts promote the reaction between a diazo compound and an alkene to produce the corresponding cyclopropane (B1198618) with high levels of enantioselectivity.

The success of these catalysts lies in their ability to control the orientation of both the carbene intermediate and the incoming alkene within the chiral pocket. This precise control over the transition state geometry leads to the preferential formation of one enantiomer of the cyclopropane product. A variety of chiral dirhodium catalysts have been developed for this purpose, with the choice of catalyst often depending on the specific substrates being used. For instance, Rh2(R-DOSP)4 is a highly effective catalyst for the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene. nih.govnih.gov While specific data for triphenylacetate ligands in this context is limited in the provided search results, the principles of using bulky chiral carboxylate ligands are well-established.

The following table summarizes the performance of different chiral dirhodium catalysts in the enantioselective cyclopropanation of methyl phenyldiazoacetate with styrene.

| Catalyst | Enantiomeric Excess (ee) | Reference |

| Rh₂(R-DOSP)₄ | High | nih.govnih.gov |

| Rh₂(S-PTAD)₄ | High (for ortho-substituted aryldiazoacetates) | nih.gov |

| Rh₂(R-BNP)₄ | High (for 3-methoxy-substituted aryldiazoacetates) | nih.gov |

This table presents data for analogous chiral dirhodium carboxylate catalysts to illustrate the potential of such systems.

The use of solvents can also have a significant impact on the enantioselectivity of these reactions. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to influence the enantioselectivity of cyclopropanation reactions catalyzed by chiral dirhodium tetracarboxylates. chemrxiv.org

Catalytic insertion reactions into carbon-heteroatom bonds, such as N-H and O-H bonds, provide a direct and efficient method for the formation of C-N and C-O bonds, respectively. researchgate.net Chiral dirhodium complexes with triphenylacetate and its analogues have been utilized as catalysts for these enantioselective transformations.

In a typical reaction, the rhodium carbene intermediate, generated from a diazo compound, reacts with an amine or an alcohol to yield the corresponding insertion product. The chiral ligands on the dirhodium catalyst control the stereochemistry of the newly formed stereocenter. For example, dirhodium(II) triphenylacetate has been implicated in the generation of a rhodium-carbenoid intermediate for N-H insertion reactions. researchgate.net The development of effective catalysts for enantioselective O-H insertions has also been a significant area of research, leading to methods for producing α-alkoxy and α-hydroxy carbonyl compounds with good enantiomeric excess. nih.govnih.gov

The table below provides examples of catalyst systems used for enantioselective X-H insertion reactions.

| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (ee) | Reference |

| O-H Insertion | Copper/bisazaferrocene | Alcohols and α-aryl-α-diazo esters | Good | nih.govnih.gov |

| N-H Insertion | Dirhodium(II) triphenylacetate (implicated) | Diazoketone and anilines | Not specified | researchgate.net |

Q & A

Q. What are the recommended methodologies for synthesizing methyl triphenylacetate with high purity for catalytic applications?

Methyl triphenylacetate can be synthesized via esterification of triphenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Refluxing the reactants in anhydrous conditions to avoid hydrolysis.

- Purification via recrystallization from ethanol or chromatography to remove unreacted acid and byproducts.

- Confirming purity using melting point analysis and HPLC (retention time comparison with standards) .

Q. How should researchers characterize methyl triphenylacetate to confirm structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook ) to verify ester group positions and aromatic proton environments.

- Mass spectrometry : Validate molecular ion peaks (e.g., [M] at m/z 288.35) and fragmentation patterns .

- Infrared spectroscopy : Identify ester carbonyl stretching (~1740 cm) and aromatic C-H bending bands .

Q. What safety protocols are critical for handling methyl triphenylacetate in laboratory settings?

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Store in cool, dry, well-ventilated areas away from oxidizers .

- Handling : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill management : Contain using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition products of methyl triphenylacetate observed at elevated temperatures?

Thermal decomposition at ~350°C in inert solvents (e.g., biphenyl) produces benzophenone, diphenylmethane, and carbon monoxide via a proposed 1,4-aryl migration mechanism. Key steps:

- Formation of a γ-lactone intermediate followed by decarbonylation.

- Competing pathways yield minor products like triphenylmethane and CO, influenced by reaction time and solvent polarity .

- Methodology: Use sealed-tube reactors with GC-MS to monitor volatile products and C labeling to track carbon migration .

Q. How does methyl triphenylacetate enhance selectivity in dirhodium-catalyzed C–H amination reactions?

Rh(tpa) (tpa = triphenylacetate) improves regioselectivity (>99:1) in intramolecular C–H amination due to steric and electronic effects:

- The bulky triphenylacetate ligands restrict catalyst conformation, favoring transition states with lower steric strain.

- Computational studies (DFT) and kinetic isotope effects (KIEs) are recommended to validate the role of ligand geometry .

Q. How can researchers resolve contradictions in reported decomposition kinetics of methyl triphenylacetate across studies?

Discrepancies may arise from variations in experimental conditions (e.g., solvent, heating rate). To address this:

- Conduct controlled isothermal experiments using differential scanning calorimetry (DSC) to compare activation energies.

- Validate product ratios via H NMR integration or GC-FID calibrated with authentic standards .

Q. What advanced analytical techniques are optimal for quantifying trace degradation products of methyl triphenylacetate in reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.